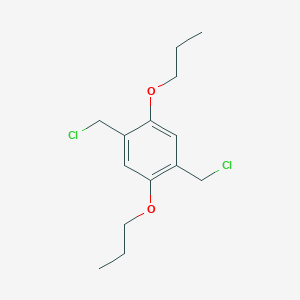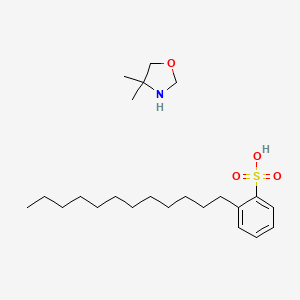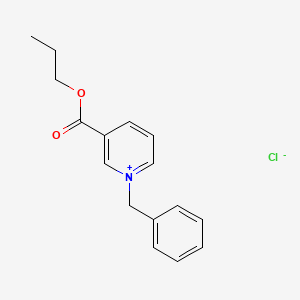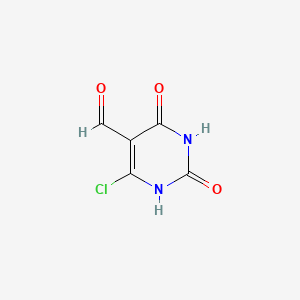
6-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a halogenated pyrimidine derivative. Pyrimidines are a class of organic compounds that are essential in various biological processes, including the synthesis of nucleic acids. The presence of a chlorine atom and an aldehyde group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde typically involves the chlorination of uracil derivatives. One common method is the reaction of uracil with phosphorus oxychloride (POCl3) in the presence of a base, such as pyridine, to introduce the chlorine atom at the 6-position. The resulting 6-chlorouracil is then subjected to formylation using formic acid or formamide under acidic conditions to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base, such as triethylamine (TEA).
Major Products
Oxidation: 6-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid.
Reduction: 6-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-methanol.
Substitution: Various 6-substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and as a building block for nucleoside analogs.
Medicine: The compound is investigated for its potential antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde involves its interaction with biological macromolecules. The chlorine atom and aldehyde group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially inhibiting their function. This compound may also act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
6-Chlorouracil: A closely related compound with similar chemical properties but lacking the aldehyde group.
5-Chlorouracil: Another halogenated pyrimidine with the chlorine atom at a different position.
6-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde: Similar structure but with an amino group instead of chlorine.
Uniqueness
The presence of both a chlorine atom and an aldehyde group in 6-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde makes it unique among pyrimidine derivatives.
Properties
CAS No. |
65644-24-8 |
|---|---|
Molecular Formula |
C5H3ClN2O3 |
Molecular Weight |
174.54 g/mol |
IUPAC Name |
6-chloro-2,4-dioxo-1H-pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C5H3ClN2O3/c6-3-2(1-9)4(10)8-5(11)7-3/h1H,(H2,7,8,10,11) |
InChI Key |
LKFGZQGHQPAHMU-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=C(NC(=O)NC1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-2-azaspiro[5.5]undec-1-ene](/img/structure/B14468591.png)
![4-[2-(4,5-Diphenyl-1,3-thiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B14468593.png)
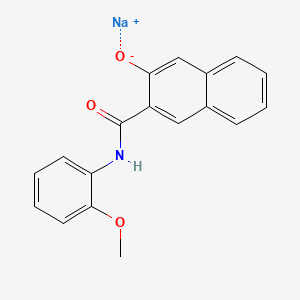


![Benzo[c][1,8]naphthyridine-3-carbaldehyde](/img/structure/B14468618.png)
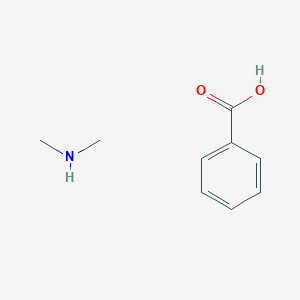
![3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B14468641.png)
![N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B14468643.png)
